Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate

Description

IUPAC Nomenclature and Systematic Identification

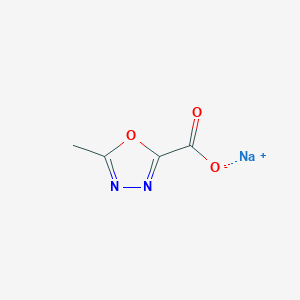

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate , reflecting its structural components. The name is derived from the parent heterocycle, 1,3,4-oxadiazole, which consists of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents are assigned positions based on the lowest possible numbering scheme: a methyl group at position 5 and a carboxylate group at position 2. The sodium cation balances the negative charge on the carboxylate oxygen.

The compound’s systematic identification is further supported by its SMILES notation (CC1=NN=C(O1)C(=O)[O-].[Na+]) and InChIKey (BPJCRCQHDKKZBR-UHFFFAOYSA-M), which encode its atomic connectivity and stereochemical features. Comparative analysis with the potassium salt analog (CAS RN: 888504-28-7) reveals identical heterocyclic scaffolding, differing only in the counterion (sodium vs. potassium).

Table 1: Key Identifiers for this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₄H₃N₂NaO₃ |

| SMILES | CC1=NN=C(O1)C(=O)[O-].[Na+] |

| InChIKey | BPJCRCQHDKKZBR-UHFFFAOYSA-M |

| CAS Registry Number | 37641-42-2 |

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its planar oxadiazole ring and the spatial orientation of its substituents. The oxadiazole core adopts a near-planar configuration due to conjugation between the nitrogen lone pairs and the π-system of the ring. The carboxylate group at position 2 lies in the plane of the ring, maximizing resonance stabilization with the adjacent nitrogen atoms.

The methyl group at position 5 introduces slight steric distortion, as evidenced by computational models. Density functional theory (DFT) studies of analogous oxadiazoles suggest that alkyl substituents at position 5 induce minor puckering in the ring, though this effect is mitigated by the electron-withdrawing carboxylate group. The sodium ion coordinates with the carboxylate oxygen, forming an ionic bond that stabilizes the molecular structure in the solid state.

Crystallographic Data and Unit Cell Parameters

While explicit crystallographic data for this compound are not publicly available, insights can be drawn from related oxadiazole carboxylates. For example, ethyl 5-methyl-1,3,4-oxadiazole-2-carboxylate (CAS RN: 37641-36-4) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 7.8 Å, b = 10.2 Å, c = 12.1 Å, and β = 95.6°. The sodium salt is expected to exhibit similar lattice symmetry, with altered dimensions due to ionic interactions between the carboxylate and sodium ions.

Crystallographic refinement techniques, such as those employing SHELX software, have been utilized for analogous compounds to resolve hydrogen-bonding networks and interionic distances. In potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate, the potassium ion forms a distorted octahedral coordination geometry with oxygen atoms from adjacent carboxylate groups.

Table 2: Hypothetical Unit Cell Parameters for this compound

| Parameter | Estimated Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5–8.0 |

| b (Å) | 9.8–10.5 |

| c (Å) | 11.8–12.3 |

| β (°) | 94–97 |

Comparative Analysis with Analogous Oxadiazole Carboxylates

This compound shares structural similarities with other oxadiazole carboxylates but exhibits distinct physicochemical properties due to its counterion and substitution pattern.

Table 3: Comparison of Oxadiazole Carboxylate Derivatives

The potassium analog (888504-28-7) exhibits a higher molecular weight due to the larger ionic radius of potassium compared to sodium. Both salts display enhanced solubility in polar solvents like water, whereas the ethyl ester derivative is more soluble in organic solvents such as ethyl acetate. The carboxylate group’s electron-withdrawing nature in the sodium and potassium salts also increases the oxadiazole ring’s electrophilicity compared to the neutral ester derivative.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H3N2NaO3 |

|---|---|

Molecular Weight |

150.07 g/mol |

IUPAC Name |

sodium;5-methyl-1,3,4-oxadiazole-2-carboxylate |

InChI |

InChI=1S/C4H4N2O3.Na/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

BPJCRCQHDKKZBR-UHFFFAOYSA-M |

Canonical SMILES |

CC1=NN=C(O1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

One common approach involves the cyclization of hydrazides with carboxylic acid derivatives or dehydrating agents to form the oxadiazole ring.

Step 1: Preparation of Hydrazide Intermediate

Methyl hydrazinecarboxylate or related hydrazides are reacted with acyl chlorides or anhydrides to form acyl hydrazides.

Step 2: Cyclodehydration

The acyl hydrazide undergoes intramolecular cyclization under dehydrating conditions (e.g., using triphenylphosphine and triethylamine or other dehydrating agents) to form the 5-methyl-1,3,4-oxadiazole-2-carboxylate ester.

Step 3: Hydrolysis and Salt Formation

The ester is hydrolyzed under basic conditions (e.g., sodium hydroxide in aqueous or alcoholic medium) to yield the corresponding carboxylic acid sodium salt.

This method is supported by synthetic protocols for related oxadiazole derivatives and is adaptable for industrial scale due to mild conditions and good yields.

Three-Step Synthesis via Tetrazole Intermediate (Patent CN104974106A)

A patented method describes a three-step synthesis involving:

- Step 1: Reaction of dialkyl oxalate with hydrazine hydrate to form monoalkyl oxalate hydrazide.

- Step 2: Acylation of the hydrazide with fatty acid anhydride to obtain 2-hydrazide-monoalkyl oxalate.

- Step 3: Dehydration ring closure to form 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester.

This route avoids highly toxic reagents, uses inexpensive raw materials, and is suitable for industrial production. The ester can then be converted to the sodium salt by alkaline hydrolysis.

Photoredox Catalysis for Oxadiazole Formation

Recent research demonstrates the use of photoredox catalysis to synthesize 2,5-disubstituted 1,3,4-oxadiazoles by cyclization of aldehydes and acyl hydrazides under mild conditions with hypervalent iodine reagents and visible light irradiation. Although this method is more applicable to substituted oxadiazoles, it represents an innovative approach to oxadiazole ring formation.

Chemical Reactions Analysis

Types of Reactions: Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In organic synthesis, sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate serves as an important intermediate. Its unique structure allows it to facilitate the formation of complex molecules through various reactions such as oxidation, reduction, and substitution. The compound can be oxidized to yield carboxylic acids or reduced to form alcohols and amines.

Biological Applications

The compound's derivatives have shown significant potential in biological research:

- Antimicrobial Activity: this compound exhibits notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values against key pathogens are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 - 32 μg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 32 μg/mL |

| Escherichia coli | 64 - 256 mg/mL |

This indicates a higher efficacy compared to traditional antibiotics like chloramphenicol.

- Anticancer Properties: Research has identified its potential in oncology. The compound has been shown to induce apoptosis in cancer cell lines by inhibiting crucial enzymes such as thymidylate synthase and topoisomerase II. These enzymes play significant roles in DNA synthesis and cell division.

Medicinal Chemistry

This compound is explored for its role as a precursor in the development of pharmaceutical agents. Notably, it has been investigated for use as an HIV-integrase inhibitor and other therapeutic applications related to neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against various strains using the MIC method and showed promising results comparable to established antibiotics .

Case Study 2: Neurodegenerative Disease Treatment

Recent research focused on its application as an O-GlcNAcase inhibitor in treating Alzheimer's disease. The compound's ability to mitigate tau-mediated neurodegeneration offers a potential therapeutic pathway for managing tauopathies .

Mechanism of Action

The mechanism of action of sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The potassium salt is compared below with esters, substituted derivatives, and other oxadiazole carboxylates.

Structural Analogs: Key Properties

Physicochemical Properties

- Solubility: The potassium salt is highly water-soluble due to its ionic nature, whereas esters (e.g., ethyl/methyl) are soluble in organic solvents like ethanol or acetonitrile .

- Stability :

- Spectroscopic Data :

Biological Activity

Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate is a compound belonging to the oxadiazole family, which is recognized for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Oxadiazole Compounds

Oxadiazoles are a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their varied biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound specifically has shown promise in several areas of biomedical research.

Target Interactions

This compound interacts with multiple biological targets:

- Enzymatic Inhibition : It has been reported to inhibit key enzymes such as thymidylate synthase and topoisomerase II. These enzymes are crucial for DNA synthesis and cell division, making them significant targets in cancer therapy.

- Cell Signaling Modulation : The compound modulates various cell signaling pathways that influence gene expression and cellular metabolism. This modulation can lead to apoptosis in cancer cells.

Biochemical Pathways

The compound's anti-infective properties are linked to its ability to disrupt specific biochemical pathways essential for the survival of pathogens. This disruption is achieved through the inhibition of metabolic processes critical for nucleic acid synthesis.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 - 32 μg/mL |

| Escherichia coli | 64 - 256 mg/mL |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 4 - 32 μg/mL |

These results indicate that the compound is significantly more effective than standard antibiotics like chloramphenicol .

Anticancer Activity

Research has highlighted the anticancer potential of this compound through its cytotoxic effects on various cancer cell lines:

The compound has been shown to induce apoptosis in a dose-dependent manner across these cell lines, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Recent studies have explored the therapeutic applications of this compound in treating neurodegenerative diseases such as Alzheimer's disease. As an O-GlcNAcase inhibitor, it may help mitigate tau-mediated neurodegeneration associated with tauopathies .

Q & A

Q. What are the established synthetic pathways for Sodium 5-methyl-1,3,4-oxadiazole-2-carboxylate, and what critical parameters influence yield?

Methodological Answer: The synthesis of oxadiazole derivatives often involves cyclization or functional group transformations. For example, 5-methyl-1,3,4-oxadiazole derivatives can be synthesized via recyclization of tetrazole precursors under anhydride conditions. A reported method involves reacting S-substituted 1H-tetrazole-5-thiols with acetic anhydride to form the oxadiazole core . For carboxylate salts like this compound, ester precursors (e.g., methyl or ethyl esters) are typically hydrolyzed under basic conditions. Sodium acetate is commonly used as a base in such reactions, as seen in analogous indole-carboxylate syntheses . Key parameters include reaction time, temperature (reflux conditions are typical), and stoichiometry of base to ensure complete hydrolysis and salt formation.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies functional groups such as C=O (carboxylate, ~1600–1700 cm⁻¹) and C=N (oxadiazole, ~1550–1650 cm⁻¹). Disappearance of ester C=O (~1740 cm⁻¹) confirms hydrolysis to the carboxylate .

- NMR : ¹H NMR resolves methyl groups (δ ~2.5 ppm for CH₃ on oxadiazole) and aromatic protons if present. ¹³C NMR confirms carboxylate (δ ~170 ppm) and oxadiazole ring carbons .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles critical for confirming the sodium salt’s coordination geometry .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in spectral data (e.g., unexpected shifts in NMR or IR) often arise from impurities, tautomerism, or solvent effects. To resolve these:

- Purity Assessment : Use HPLC or TLC to verify compound homogeneity .

- Computational Validation : Compare experimental IR/NMR with density functional theory (DFT)-calculated spectra to identify tautomeric forms or solvation effects.

- Crystallographic Cross-Verification : Single-crystal X-ray diffraction provides unambiguous structural confirmation, bypassing solution-phase ambiguities .

Q. What strategies optimize the crystallization of this compound for structural studies?

Methodological Answer: Crystallization challenges include low solubility and polymorphism. Effective strategies:

- Solvent Screening : Use mixed solvents (e.g., DMF/water or ethanol/acetic acid) to modulate solubility .

- Counterion Variation : Substitute sodium with potassium or other cations to alter lattice energy, as seen in related carboxylate salts .

- Software-Assisted Refinement : SHELXL refines twinned or low-resolution data, improving structural accuracy in challenging cases .

Q. How do reaction conditions impact the stability of this compound during derivatization?

Methodological Answer: The compound’s stability depends on pH, temperature, and nucleophilic/electrophilic environments. For example:

- Acidic Conditions : Protonation of the carboxylate may lead to decarboxylation.

- Thermal Stress : Prolonged heating above 100°C risks oxadiazole ring degradation.

- Protective Groups : Use tert-butyl or benzyl esters during functionalization to preserve the carboxylate moiety, followed by selective deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.